molecular formula C17H27N3O2 B12749389 4'-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide CAS No. 93736-97-1

4'-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide

Cat. No.: B12749389
CAS No.: 93736-97-1
M. Wt: 305.4 g/mol
InChI Key: OKGPEZVIAGJWFI-UHFFFAOYSA-N
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Description

4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide is a complex organic compound with significant potential in various scientific fields. This compound features a hydroxy group, a piperazine ring, and a propionanilide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide typically involves multi-step organic reactions One common method includes the reaction of aniline derivatives with propionic anhydride to form the propionanilide coreThe hydroxy group is then introduced via selective hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilides, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

93736-97-1

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]propanamide

InChI

InChI=1S/C17H27N3O2/c1-4-17(22)20(15-5-7-16(21)8-6-15)14(2)13-19-11-9-18(3)10-12-19/h5-8,14,21H,4,9-13H2,1-3H3

InChI Key

OKGPEZVIAGJWFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)O)C(C)CN2CCN(CC2)C

Origin of Product

United States

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